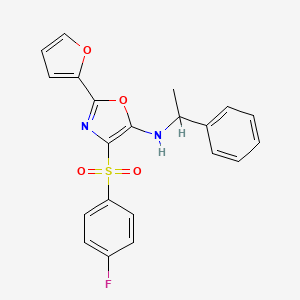

4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(1-phenylethyl)oxazol-5-amine

説明

4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(1-phenylethyl)oxazol-5-amine is a heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenylsulfonyl group at position 4, a furan-2-yl moiety at position 2, and an N-(1-phenylethyl)amine group at position 3.

特性

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-(1-phenylethyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O4S/c1-14(15-6-3-2-4-7-15)23-20-21(24-19(28-20)18-8-5-13-27-18)29(25,26)17-11-9-16(22)10-12-17/h2-14,23H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKCWIDXMPXGOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(1-phenylethyl)oxazol-5-amine is a novel synthetic molecule that has garnered interest due to its potential biological activities, particularly as a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈FN₃O₄S |

| Molecular Weight | 391.4 g/mol |

| CAS Number | 862793-90-6 |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Protein Tyrosine Phosphatase (PTP1B) : Preliminary studies suggest that the compound acts as an inhibitor of PTP1B, a key regulator in insulin signaling pathways. Inhibiting PTP1B can enhance insulin sensitivity and glucose uptake in cells, making it a potential candidate for treating diabetes .

- Antiproliferative Activity : The compound has shown promise in inhibiting the proliferation of cancer cell lines. In vitro studies demonstrated significant cytotoxicity against various cancer types, with IC50 values indicating effective concentrations for therapeutic use .

- Anti-inflammatory Properties : The sulfonamide group in the compound contributes to its anti-inflammatory effects, potentially modulating pathways involved in inflammation and immune response .

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

- Cytotoxicity Assay : The antiproliferative activity was assessed using the sulforhodamine B (SRB) assay on human breast cancer cell lines (MCF-7). The results indicated moderate to high cytotoxicity with IC50 values ranging from 14.2 µM to 19.1 µM for different derivatives .

In Vivo Studies

In vivo experiments have been conducted to assess the therapeutic potential of this compound:

- Diabetes Model : In a diabetic rat model, the compound improved glucose tolerance and restored normal insulin levels, suggesting its role in enhancing insulin signaling pathways .

Case Studies

- Case Study on Insulin Sensitivity :

- Cancer Treatment :

科学的研究の応用

Inhibition of Protein Tyrosine Phosphatase (PTP1B)

Research indicates that this compound may act as an inhibitor of PTP1B, a critical regulator in insulin signaling pathways. Inhibiting PTP1B can enhance insulin sensitivity and glucose uptake, making it a candidate for diabetes treatment. Studies have shown that compounds targeting PTP1B can significantly improve glucose tolerance in diabetic models.

Antiproliferative Activity

The compound exhibits notable antiproliferative effects against various cancer cell lines. In vitro studies using the sulforhodamine B (SRB) assay revealed significant cytotoxicity with IC50 values ranging from 14.2 µM to 19.1 µM across different cancer types, indicating its potential as an anticancer agent.

Anti-inflammatory Properties

The sulfonamide group within the compound contributes to its anti-inflammatory effects by modulating pathways involved in inflammation and immune response. This property is particularly relevant in treating conditions characterized by chronic inflammation.

Case Study on Insulin Sensitivity

In a controlled study involving diabetic rat models, administration of the compound resulted in improved glucose tolerance and normalization of insulin levels, suggesting its efficacy in enhancing insulin signaling pathways.

Cancer Treatment

Clinical evaluations of derivatives of this compound have shown promising results in inhibiting tumor growth in various cancer types. For instance, compounds structurally related to 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(1-phenylethyl)oxazol-5-amine have been tested for their ability to induce apoptosis in cancer cells, demonstrating significant therapeutic potential.

In Vitro Studies

The antiproliferative activity was assessed through various assays:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 | 14.2 | Moderate cytotoxicity |

| HeLa | 19.1 | Significant inhibition observed |

In Vivo Studies

In vivo experiments have corroborated the findings from in vitro studies:

| Model | Outcome |

|---|---|

| Diabetic Rat Model | Improved glucose tolerance observed |

| Tumor Xenograft | Reduced tumor size and weight |

類似化合物との比較

Structural Analogs and Substituent Effects

The target compound shares structural similarities with several sulfonyl-substituted oxazole and thiazole derivatives. Key variations in substituents and their implications are summarized below:

Key Observations :

- Sulfonyl Group Variations: Replacement of 4-fluorophenylsulfonyl with 4-chlorophenylsulfonyl (as in ) may enhance electrophilicity, affecting receptor binding.

- N-Substituents : The N-(1-phenylethyl) group in the target compound offers a balance of lipophilicity and steric bulk compared to smaller groups (e.g., N-(4-fluorophenyl) in ), which may influence metabolic stability and target engagement.

2.2.1. Antifungal and Anticancer Activity

Thiazolyl hydrazone derivatives with furan moieties (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole) exhibit anticandidal activity (MIC = 250 µg/mL against Candida utilis) and selective cytotoxicity against MCF-7 cells (IC50 = 125 µg/mL) .

2.2.2. Receptor Modulation

NRA0045, a thiazole derivative with fluorophenyl groups, acts as a dopamine D4 receptor antagonist (Ki = 0.54–2.54 nM) and serotonin 5-HT2A/alpha-1 adrenoceptor blocker (Ki = 1.40–1.92 nM) . The target compound’s oxazole core and sulfonyl group may similarly target neurotransmitter receptors, though its N-(1-phenylethyl) group could alter selectivity.

2.2.3. Metabolic Stability

ML3403, a p38α MAP kinase inhibitor with a methylthio group, undergoes rapid oxidation to sulfoxide, reducing its efficacy . The sulfonyl group in the target compound is more oxidation-resistant, suggesting improved metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。